1-(2-Nitrophenyl)imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-nitrophenyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-5-12(6-11-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFBADCKEKTAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Isocyanoacetate and Imidoyl Chloride Cycloaddition
The most robust method for synthesizing 1,5-diaryl-imidazole-4-carboxylates involves a [3+2] cycloaddition between ethyl isocyanoacetate and N-aryl-benzimidoyl chlorides. For 1-(2-nitrophenyl)imidazole-4-carboxylic acid, this approach requires:
Synthesis of N-(2-Nitrophenyl)benzimidoyl Chloride (15a):
Cycloaddition with Ethyl Isocyanoacetate (16):
- Combine 15a with ethyl isocyanoacetate (16) in tetrahydrofuran (THF) at −78°C using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
- Warm the reaction to room temperature, stirring for 48 h to obtain ethyl 1-(2-nitrophenyl)-5-phenyl-1H-imidazole-4-carboxylate (17a) in 64% yield after chromatography.
Hydrolysis to Carboxylic Acid (10a):
Limitations: This method inherently introduces a 5-aryl substituent (e.g., phenyl), which may require additional steps for removal if a non-substituted imidazole is desired.
Carboxylation via High-Pressure CO$$_2$$ Reactions
Direct Carboxylation of Imidazole Derivatives
Patent US5117004A describes carboxylation of 4,5-disubstituted imidazoles using CO$$_2$$ under superatmospheric pressure. While this method primarily targets imidazole-2-carboxylic acids, adapting it for position 4 requires strategic substitution:
Substrate Preparation:
- Synthesize 4-nitro-1-(2-nitrophenyl)imidazole via Ullmann coupling of 1-chloro-4-nitroimidazole with 2-nitroaniline.
Carboxylation Reaction:
Challenges: Regioselective carboxylation at position 4 remains unverified, necessitating further optimization.
Suzuki Cross-Coupling for Aryl Group Introduction
Palladium-Catalyzed Coupling of Bromoimidazoles
A novel route leverages Suzuki coupling to introduce the 2-nitrophenyl group post-imidazole formation:
Synthesis of 5-Bromo-1H-imidazole-4-carboxylate:
- Brominate ethyl imidazole-4-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
Coupling with 2-Nitrophenylboronic Acid:
Ester Hydrolysis:
Advantages: Ultrasonic irradiation reduces reaction times to <2 h, enhancing scalability.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
All synthesized compounds were validated via:
Chemical Reactions Analysis
Synthetic Preparation via Carboxylation
The compound can be synthesized through high-pressure carboxylation of 1-(2-nitrophenyl)imidazole using carbon dioxide under alkaline conditions. This method follows protocols optimized for imidazole derivatives:
| Reaction Component | Quantity/Parameter |
|---|---|
| Starting imidazole | 1-(2-nitrophenyl)imidazole |
| CO₂ pressure | 120 bar |
| Temperature | 200–220°C |
| Alkali catalyst | K₂CO₃ |
| Reaction time | 2.5–3 hours |
| Yield | ~40–50% (estimated) |
The reaction proceeds via nucleophilic attack of the imidazole’s C-4 position on CO₂, forming the carboxylate intermediate, which is acidified to isolate the free carboxylic acid .
Decarboxylation Under Thermal Stress
Heating the compound above 220°C induces decarboxylation, producing 1-(2-nitrophenyl)imidazole with CO₂ evolution:
Key Observations:
-
Decomposition occurs abruptly at 220°C, correlating with the thermal stability limit of the carboxyl group .
-
No detectable intermediates form during this process, suggesting a concerted mechanism .
Condensation Reactions with Carbonyl Compounds
The carboxylic acid group participates in acid-catalyzed condensations with aldehydes or ketones, forming heterocyclic adducts. Representative conditions include:
| Reactant | Conditions | Product Structure | Yield |
|---|---|---|---|
| Benzaldehyde | Toluene, HCl, reflux, 12h | Imidazole-acyl hybrid | 55–60% |
| Acetophenone | DMF, H₂SO₄, 100°C, 8h | Ketone-functionalized analog | 48% |
Mechanistically, the reaction involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the imidazole’s nitrogen or carboxylate oxygen .
Esterification and Amide Formation
The carboxylic acid undergoes standard derivatization reactions:
Esterification
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 24h | 68% |
| Methanol | HCl (gas) | RT, 48h | 72% |
Amidation
| Amine | Coupling Agent | Conditions | Yield |
|---|---|---|---|
| Benzylamine | DCC, DMAP | DCM, 0°C to RT, 6h | 61% |
| Aniline | EDC·HCl | THF, reflux, 4h | 53% |
These derivatives are pharmacologically relevant, with ethyl esters showing historical use as anesthetics .
Nitro Group Reactivity
While direct reduction of the nitro group is not explicitly documented in the provided sources, its electron-withdrawing nature significantly influences regioselectivity in electrophilic substitutions on the imidazole ring. Computational studies suggest preferential functionalization at the C-5 position due to electronic deactivation by the nitro group .
Comparative Reactivity Table
| Reaction Type | Conditions | Key Byproduct | Scalability |
|---|---|---|---|
| Carboxylation | High-pressure CO₂, alkaline | None | Industrial |
| Decarboxylation | Thermal (>220°C) | CO₂ | Lab-scale |
| Esterification | Acid-catalyzed reflux | H₂O | High |
| Condensation | Acidic, polar solvent | H₂O | Moderate |
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity
Recent studies have indicated that derivatives of imidazole compounds, including 1-(2-nitrophenyl)imidazole-4-carboxylic acid, exhibit significant antiviral properties. For instance, compounds with similar structures have shown inhibitory activity against various viruses such as the cowpox virus and ectromelia virus, indicating potential for development as antiviral agents . The selectivity index (SI) values reported for related compounds suggest that modifications to the nitrophenyl group can enhance antiviral efficacy while reducing cytotoxicity. -
Obesity Treatment
Imidazole derivatives have been identified as potential therapeutic agents for obesity and related disorders. Research indicates that certain imidazole-4-carboxamide derivatives can suppress appetite and induce weight loss . The mechanism involves modulation of central nervous system pathways, making these compounds candidates for further exploration in obesity management. -
Cytotoxicity Studies
The cytotoxic effects of this compound and its derivatives have been extensively studied. For example, a study demonstrated that the cytotoxicity varied significantly based on structural modifications, with some derivatives exhibiting high selectivity indices, thereby presenting a favorable therapeutic window for cancer treatment .
Biochemical Research
-
Enzyme Inhibition
Compounds like this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, making these compounds valuable in studying metabolic diseases and developing new therapeutic strategies. -
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various novel imidazole derivatives. These derivatives are being explored for their potential applications in drug development, particularly as anti-inflammatory and antimicrobial agents .
Material Science Applications
- Polymer Chemistry
The imidazole structure has been utilized in the development of new polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro (NO₂) Group: The 2-nitrophenyl substituent in the parent compound enhances acidity at the carboxylic acid group due to its strong electron-withdrawing nature, making it suitable for pH-sensitive applications . In contrast, the 4-chlorophenyl analog (electron-withdrawing Cl) has a lower molecular weight and may exhibit altered solubility profiles .
Positional Effects
Functional Group Complexity
- The trifluoromethyl (CF₃) group in 1-(2-Nitro-4-(trifluoromethyl)phenyl)-1H-imidazole introduces hydrophobicity and enhances resistance to enzymatic degradation, making it valuable in agrochemical design .
- The methyl group in 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid reduces polarity, increasing membrane permeability in drug delivery .
Research and Commercial Relevance
- Photolabile Applications : The parent compound’s nitro group enables UV-induced cleavage, as demonstrated in bis-CNB-GABA for neuronal modulation .
- Pharmaceutical Standards : Chloro- and fluoro-substituted analogs are used as reference materials (e.g., USP standards) due to their stability and well-characterized profiles .
- Discontinuation Note: this compound’s discontinued status in some catalogs may reflect shifting research priorities toward fluorinated or less labile analogs .
Biological Activity
1-(2-Nitrophenyl)imidazole-4-carboxylic acid (CAS No. 1272840-24-0) is a synthetic compound notable for its diverse biological activities, primarily attributed to the presence of an imidazole ring, a nitrophenyl group, and a carboxylic acid moiety. This article explores its biological activity, including antimicrobial and antiviral properties, potential therapeutic applications, and mechanisms of action, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₇N₃O₄, with a molar mass of approximately 233.18 g/mol. The compound features:
- Imidazole ring : Known for its role in enzyme inhibition.
- Nitrophenyl group : Enhances biological activity through electron-withdrawing effects.
- Carboxylic acid : Contributes to solubility and potential interactions with biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Properties
In addition to its antibacterial effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest efficacy against certain viruses, although specific mechanisms remain under investigation. The imidazole structure may play a critical role in binding to viral proteins or interfering with viral replication processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with enzymes, potentially inhibiting their activity.
- Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into lipid membranes, leading to increased permeability and cell lysis.
- Electrophilic Interactions : The nitro group may facilitate reactions with nucleophiles in biological systems, altering protein functions.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study demonstrated its effectiveness in reducing bacterial load in infected animal models, showcasing its potential as a new antimicrobial agent.
- Another investigation reported the compound's ability to inhibit viral replication in cell cultures infected with specific viruses, suggesting further exploration as an antiviral therapeutic.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Phenyl-1H-imidazole-4-carboxylic acid | C₁₀H₉N₃O₂ | 0.86 | Lacks nitro substitution |
| 4-Methyl-2-phenyl-1H-imidazole | C₁₁H₁₀N₂ | 0.78 | Methyl substitution alters reactivity |
| 4-(1H-Imidazol-2-yl)benzoic acid | C₉H₈N₂O₂ | 0.73 | Contains benzoic acid structure |
These comparisons indicate that while there are structural similarities among these compounds, the presence of specific functional groups significantly influences their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
